Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate
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Overview
Description
Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-A]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of bases such as NaOH and solvents like acetonitrile or water .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it can chelate metal ions, altering their biological activity and leading to various cellular effects . The compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine-8-carboxylates: Known for their metal ion chelation properties.
Benzo[4,5]imidazo[1,2-A]pyridine: Exhibits similar biological activities but with different structural features.
Pyrrolidine derivatives: Used in medicinal chemistry for their diverse biological activities.
Uniqueness
Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C20H23N3O2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 3-(butylamino)-2-phenylimidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C20H23N3O2/c1-3-5-13-21-19-18(15-9-7-6-8-10-15)22-17-12-11-16(14-23(17)19)20(24)25-4-2/h6-12,14,21H,3-5,13H2,1-2H3 |
InChI Key |
CXRBTRBGPDFMPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(N=C2N1C=C(C=C2)C(=O)OCC)C3=CC=CC=C3 |
Origin of Product |
United States |
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